N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide
Overview
Description
N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is a synthetic compound that belongs to the class of substituted amides. It is used for proteomics research applications . The molecular formula of this compound is C11H13BrN2O2 and it has a molecular weight of 285.14 g/mol .
Molecular Structure Analysis
The molecular structure of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is defined by its molecular formula, C11H13BrN2O2 . This indicates that the compound contains 11 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide are defined by its molecular structure. It has a molecular weight of 285.14 g/mol . Unfortunately, specific details such as melting point, boiling point, solubility, and other physical and chemical properties were not found in the available resources.Scientific Research Applications
Synthesis and Characterization
N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is involved in various synthesis and characterization processes. Zhong-cheng and Wan-yin (2002) described the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, involving acetylation, esterfication, and ester interchange steps, which are crucial in the formation of related compounds (Zhong-cheng & Wan-yin, 2002). Similarly, Eller & Holzer (2006) synthesized N-(3-acetyl-2-thienyl)-2-bromoacetamide and provided detailed spectroscopic data, highlighting the significance of this compound in the field of chemistry and materials science (Eller & Holzer, 2006).
Antimicrobial Properties
The compound has been linked to antimicrobial properties. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents (Darwish et al., 2014). Farag et al. (2008) also reported the synthesis of phenylpyrazoles with different aromatic ring systems that exhibited interesting antimicrobial properties (Farag et al., 2008).
Enzyme Inhibition and Biological Screening
The compound is used in the synthesis of derivatives that are screened for enzyme inhibition. Siddiqui et al. (2013) synthesized N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide and screened them against various enzymes, highlighting the compound's potential in therapeutic applications (Siddiqui et al., 2013).
Synthesis of Functionalized Amino Acid Anticonvulsants
A study highlighted the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, showcasing their potential as functionalized amino acid anticonvulsants and underlining the significance of the N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide structure in pharmaceutical research (Camerman et al., 2005).
Chemoselective Acetylation
Magadum & Yadav (2018) discussed chemoselective monoacetylation of amino groups using N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide as an intermediate for the synthesis of antimalarial drugs, highlighting the compound's role in medicinal chemistry (Magadum & Yadav, 2018).
properties
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-2-bromoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-8(15)14(2)10-5-3-9(4-6-10)13-11(16)7-12/h3-6H,7H2,1-2H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOMBARZZLNFIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401221021 | |
Record name | N-[4-[(2-Bromoacetyl)amino]phenyl]-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401221021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide | |
CAS RN |
1138445-65-4 | |
Record name | N-[4-[(2-Bromoacetyl)amino]phenyl]-N-methylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-[(2-Bromoacetyl)amino]phenyl]-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401221021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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